molecular formula C20H20N2O4 B2976258 N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 875616-87-8

N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2976258
CAS No.: 875616-87-8
M. Wt: 352.39
InChI Key: MSLKGUVBJPZMQT-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound with a unique combination of structural features, which has garnered significant interest in scientific research The compound's backbone includes a morpholine ring, a phenyl group, and an isochromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. Common steps include:

  • Formation of the isochromene ring system through cyclization reactions.

  • Attachment of the phenyl group via coupling reactions.

  • Introduction of the morpholine ring by nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods can vary, large-scale synthesis often relies on optimized reaction conditions to ensure high yield and purity. These conditions might include specific catalysts, temperature control, and pressure adjustments to streamline the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the morpholine ring, leading to the formation of N-oxides.

  • Reduction: Reduction reactions can modify the carbonyl group in the isochromene ring, potentially leading to alcohol derivatives.

  • Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur at the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Conditions typically involve Lewis acids such as aluminum chloride.

Major Products Formed:

  • Oxidation: N-oxides of the morpholine ring.

  • Reduction: Alcohol derivatives at the isochromene ring.

  • Substitution: Halogenated or alkylated derivatives on the phenyl ring.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has found applications in various scientific fields, including:

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe.

  • Studied for its interactions with various biomolecules.

Medicine:

Industry:

  • Utilized in the development of novel materials.

  • Explored for its potential in catalysis.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The detailed mechanism of action may vary depending on the application, but common pathways include:

  • Binding to Protein Targets: The morpholine and isochromene moieties facilitate binding to protein active sites, modulating their activity.

  • Pathway Modulation: The compound can influence signaling pathways by inhibiting or activating enzymes and receptors involved in those pathways.

Comparison with Similar Compounds

  • N-[4-(piperidin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide.

  • N-[4-(pyrrolidin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide.

Uniqueness:

  • The presence of the morpholine ring distinguishes it from similar compounds with piperidine or pyrrolidine rings, potentially altering its chemical reactivity and biological interactions.

  • Differences in the heterocyclic ring structure can lead to unique binding affinities and selectivities for molecular targets.

N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide represents a fascinating compound with versatile applications and significant potential for further research. Its unique structural features offer numerous possibilities for chemical modifications and innovative applications across various scientific disciplines.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(18-13-14-3-1-2-4-17(14)20(24)26-18)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,18H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLKGUVBJPZMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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